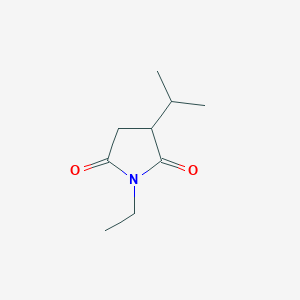

1-Ethyl-3-isopropylpyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Isopropyl-N-ethylsuccinimide is an organic compound belonging to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This compound is characterized by the presence of an isopropyl group and an ethyl group attached to the nitrogen atom of the succinimide ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-N-ethylsuccinimide typically involves the reaction of succinic anhydride with isopropylamine and ethylamine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the succinimide ring. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods: In industrial settings, the production of 2-Isopropyl-N-ethylsuccinimide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Isopropyl-N-ethylsuccinimide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the isopropyl or ethyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-N-ethylsuccinimide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing. It may have anticonvulsant or neuroprotective properties, similar to other succinimides.

Industry: It is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-N-ethylsuccinimide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may interact with ion channels or neurotransmitter receptors, influencing neuronal activity.

Vergleich Mit ähnlichen Verbindungen

Succinimide: The parent compound, used in various chemical and pharmaceutical applications.

Ethosuximide: An anticonvulsant drug used to treat absence seizures.

Phensuximide: Another anticonvulsant with similar properties to ethosuximide.

Methsuximide: Used in the treatment of epilepsy, with a different pharmacological profile.

Uniqueness: 2-Isopropyl-N-ethylsuccinimide is unique due to the presence of both isopropyl and ethyl groups, which confer distinct chemical and physical properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-3-isopropylpyrrolidine-2,5-dione, and how can reaction efficiency be quantified?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted malonate esters with diamines under acidic or thermal conditions. For example, ethyl isopropyl malonate derivatives react with ethylenediamine analogs in the presence of catalysts like p-toluenesulfonic acid. Reaction efficiency is quantified using metrics such as yield, purity (HPLC), and turnover frequency (TOF). Statistical methods like Design of Experiments (DoE) can optimize parameters (e.g., temperature, catalyst loading) to maximize efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) coupled with 2D techniques (e.g., COSY, HSQC) resolves structural ambiguities in the pyrrolidine ring and substituents. Infrared spectroscopy (IR) identifies carbonyl stretching vibrations (~1700–1750 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data. For example, analogous pyrrolidine diones have been characterized using these methods .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates to predict reaction pathways. The ICReDD framework integrates quantum chemical reaction path searches with experimental validation, enabling efficient discovery of conditions for electrophilic substitutions or ring-opening reactions. For instance, this approach has reduced trial-and-error experimentation in analogous heterocyclic systems .

Q. What strategies optimize the separation and purification of this compound from complex mixtures?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or chromatographic methods (HPLC with C18 columns) are effective. Solvent selection (e.g., ethanol/water gradients) is guided by Hansen solubility parameters. Process simulation tools (Aspen Plus) can model separation efficiency and scalability, as applied in chemical engineering design .

Q. How do reaction conditions influence the stability of this compound under acidic or basic environments?

- Methodological Answer : Accelerated stability studies (e.g., stress testing at elevated temperatures/pH) combined with kinetic modeling (Arrhenius equations) quantify degradation pathways. For example, hydrolytic degradation of pyrrolidine diones under alkaline conditions can be monitored via HPLC to identify byproducts and establish shelf-life predictions .

Q. What role does this compound play in materials science applications, such as polymer precursors?

- Methodological Answer : The compound’s rigid bicyclic structure and electron-deficient carbonyl groups make it a candidate for polyamide or polyimide synthesis. Ring-opening polymerization (ROP) kinetics can be studied using in-situ FTIR or rheometry. Reactor design (e.g., continuous-flow systems) improves heat transfer and minimizes side reactions .

Q. Key Methodological Insights

- Experimental Design : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst type) and response surface methodology (RSM) for optimization .

- Data Integrity : Implement chemical software for secure data management, virtual simulations, and encryption protocols to safeguard experimental results .

- Interdisciplinary Integration : Combine reaction engineering (reactor design ) with computational prediction (ICReDD ) to accelerate discovery.

Eigenschaften

CAS-Nummer |

185760-08-1 |

|---|---|

Molekularformel |

C9H15NO2 |

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

1-ethyl-3-propan-2-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C9H15NO2/c1-4-10-8(11)5-7(6(2)3)9(10)12/h6-7H,4-5H2,1-3H3 |

InChI-Schlüssel |

FQGLURDPVKEDAX-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)CC(C1=O)C(C)C |

Kanonische SMILES |

CCN1C(=O)CC(C1=O)C(C)C |

Synonyme |

2,5-Pyrrolidinedione,1-ethyl-3-(1-methylethyl)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.